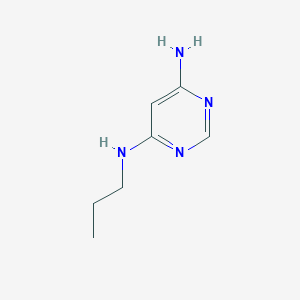

4-N-propylpyrimidine-4,6-diamine

Description

4-N-Propylpyrimidine-4,6-diamine is a pyrimidine derivative featuring a six-membered aromatic ring with amine groups at positions 4 and 4. The nitrogen at position 4 is substituted with a propyl group (-CH₂CH₂CH₃), distinguishing it from other pyrimidine-diamine analogs. Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.

Properties

CAS No. |

98337-40-7 |

|---|---|

Molecular Formula |

C7H12N4 |

Molecular Weight |

152.2 g/mol |

IUPAC Name |

4-N-propylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C7H12N4/c1-2-3-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H3,8,9,10,11) |

InChI Key |

LVGPLGUVULCTKA-UHFFFAOYSA-N |

SMILES |

CCCNC1=NC=NC(=C1)N |

Canonical SMILES |

CCCNC1=NC=NC(=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-Diamine Compounds

Structural Analogues and Substituent Effects

The following pyrimidine-4,6-diamine derivatives share a common backbone but differ in substituents at N4 and position 2, influencing their chemical behavior:

Key Observations:

- Electronic Effects : The methylthio group in the dimethyl analog introduces sulfur, which may alter electron distribution and hydrogen-bonding capacity, affecting reactivity or binding interactions.

- Steric Considerations : Diallyl groups in provide bulkiness, which could hinder interactions with biological targets but improve thermal stability in materials.

Functional Comparisons with Non-Pyrimidine Analogs

While pyrimidine derivatives are distinct from triazines or pyridazines, insights can be drawn from related heterocycles:

Triazine-Based Compounds (e.g., DACT-II )

- Structure : DACT-II features a triazine core with carbazole and diphenyl groups.

- Function: Achieves 100% photoluminescence quantum yield (PLQY) due to optimized donor-acceptor interactions and dipole orientation.

- Relevance: Pyrimidine analogs like 4-N-propylpyrimidine-4,6-diamine could theoretically emulate such electronic properties if functionalized with appropriate donor groups (e.g., amines or aryl substituents).

Pyridazine Derivatives (e.g., RS-0406 )

- Structure : RS-0406 is a pyridazine-3,6-diamine with hydroxyphenyl groups.

- Function : Acts as a β-sheet breaker, inhibiting α-synuclein aggregation in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.